molecular formula C₁₂H₁₆ClNO₂ B1139772 (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride CAS No. 858517-21-2

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride

Cat. No. B1139772
M. Wt: 241.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as Naxagolide Hydrochloride . It is a potent and selective dopamine D2 agonist . The compound is an analogue of Naxagolide Hydrochloride .


Synthesis Analysis

A sensitive and specific gas chromatographic/mass spectrometric assay procedure has been developed for the determination of this dopamine agonist at low picogram per millilitre levels in human plasma . The method comprises an extraction of the agonist from human plasma and subsequent derivatization of the phenolic functionality with pentafluoropropionic anhydride .


Molecular Structure Analysis

The molecular formula of this compound is C15H21NO2.HCl . The InChI representation of the molecule is InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12 (17)5-3-11 (13)4-6-14 (15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 .


Chemical Reactions Analysis

The compound is involved in a reaction where it is extracted from human plasma and then derivatized with pentafluoropropionic anhydride . This reaction is part of the assay procedure developed to determine the levels of the dopamine agonist in human plasma .


Physical And Chemical Properties Analysis

The compound is slightly soluble in methanol . It appears as an off-white to pale orange solid . It should be stored at 2-8°C .

Scientific Research Applications

  • Use as a Dopamine Agonist : This compound is a potent dopamine agonist. A study developed a sensitive and specific gas chromatographic/mass spectrometric assay for determining its levels at low picogram per millilitre levels in human plasma (Musson et al., 1988).

  • Application in Medical Imaging : It is used as a dopamine D3-preferring agonist radiopharmaceutical for positron emission tomography (PET) imaging. This has involved synthesis methods using supercritical fluid chromatography and modifications for consistent preparation (Shoup et al., 2014).

  • Facilitation of Clinical PET Studies : The compound is used in clinical PET studies as a high-affinity state dopamine D2/3 receptor ligand. Methods have been developed to support its clinical application, including manufacturing and QC testing processes (Plisson et al., 2012).

  • Role in Diabetes Research : It has been examined for assessing β-cell mass in patients with Type 1 Diabetes, offering insights into novel diagnostic approaches (Bini et al., 2020).

  • Synthesis and Absolute Configurations Studies : Research has been conducted on the synthesis and configurations of Hexahydro‐Naphthoxazines, which are rigid congeners of this compound, demonstrating its importance in studying adrenergic drugs (Perrone et al., 1983).

  • Pharmacological Evaluation : The compound's analogues have been studied for their potency and selectivity for dopamine receptors, contributing significantly to the understanding of dopamine-related treatments (van Vliet et al., 2000).

properties

IUPAC Name

(10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11?,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTHSLBOCJXONG-MMFRDWCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)[C@H]3C1NCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride

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